Propan-2-yl 2-({[(2,2-dimethylpropyl)amino](ethoxy)phosphoryl}oxy)benzoate
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Overview
Description
Propan-2-yl 2-({(2,2-dimethylpropyl)aminophosphoryl}oxy)benzoate is a chemical compound known for its unique structure and properties. It is used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 2-({(2,2-dimethylpropyl)aminophosphoryl}oxy)benzoate involves multiple steps. One common method includes the reaction of 2-(2-dimethylpropyl)aminoethanol with phosphoryl chloride to form the phosphorylated intermediate. This intermediate is then reacted with 2-hydroxybenzoic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The process includes precise control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 2-({(2,2-dimethylpropyl)aminophosphoryl}oxy)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphoryl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a commonly used reducing agent.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorylated benzoic acids, while reduction can produce alcohol derivatives.
Scientific Research Applications
Propan-2-yl 2-({(2,2-dimethylpropyl)aminophosphoryl}oxy)benzoate is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism by which Propan-2-yl 2-({(2,2-dimethylpropyl)aminophosphoryl}oxy)benzoate exerts its effects involves interaction with specific molecular targets. The phosphoryl group plays a crucial role in binding to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Propan-2-yl 2-({ethoxy[(2-methylpropyl)amino]phosphoryl}oxy)benzoate
- Propan-2-yl 2-({(2,2-dimethylpropyl)aminophosphoryl}oxy)benzoate
Uniqueness
Propan-2-yl 2-({(2,2-dimethylpropyl)aminophosphoryl}oxy)benzoate is unique due to its specific phosphoryl group and the presence of the 2,2-dimethylpropylamino moiety. These structural features contribute to its distinct reactivity and potential biological activities, setting it apart from similar compounds .
Properties
CAS No. |
103982-01-0 |
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Molecular Formula |
C17H28NO5P |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
propan-2-yl 2-[(2,2-dimethylpropylamino)-ethoxyphosphoryl]oxybenzoate |
InChI |
InChI=1S/C17H28NO5P/c1-7-21-24(20,18-12-17(4,5)6)23-15-11-9-8-10-14(15)16(19)22-13(2)3/h8-11,13H,7,12H2,1-6H3,(H,18,20) |
InChI Key |
FAJOOKVYVIAASF-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(NCC(C)(C)C)OC1=CC=CC=C1C(=O)OC(C)C |
Origin of Product |
United States |
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